tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828903
InChI: InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)18(4)16/h5-6H,7H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C11H17N3O3S
Molecular Weight: 271.34 g/mol

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15828903

Molecular Formula: C11H17N3O3S

Molecular Weight: 271.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate -

Specification

Molecular Formula C11H17N3O3S
Molecular Weight 271.34 g/mol
IUPAC Name tert-butyl N-[(2-methylsulfinylpyrimidin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)18(4)16/h5-6H,7H2,1-4H3,(H,13,15)
Standard InChI Key KXAHNFMMJIHBAT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—substituted at position 2 with a methylsulfinyl (S(=O)CH3\text{S}(= \text{O})\text{CH}_3) group and at position 4 with a methyl-linked tert-butyl carbamate (NHCO2C(CH3)3\text{NHCO}_2\text{C}(\text{CH}_3)_3). The sulfinyl group introduces chirality, creating potential for enantiomeric forms, though stereochemical data remain unreported in available literature .

Comparative Analysis with Sulfone Analogues

Oxidation state variations at the sulfur atom differentiate this compound from its sulfone counterpart, tert-butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate. The sulfinyl group (S=O\text{S}= \text{O}) exhibits intermediate oxidation compared to the sulfonyl (SO2\text{SO}_2) moiety, influencing electronic properties and reactivity.

PropertySulfinyl DerivativeSulfonyl Derivative
Molecular FormulaC11H17N3O3S\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}C11H17N3O4S\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight (g/mol)271.34287.34
Oxidation State of S+4+6
CAS Number1823833-98-2 1799434-48-2

The sulfonyl derivative’s higher molecular weight and oxidation state confer greater polarity, potentially enhancing solubility in aqueous media compared to the sulfinyl variant .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate typically proceeds via a multi-step sequence:

  • Pyrimidine Core Formation: Construction of the 2-methylthio-pyrimidine intermediate through condensation reactions, such as the Biginelli or Pinner synthesis, using thiourea and β-keto esters.

  • Sulfoxidation: Selective oxidation of the methylthio (SCH3\text{SCH}_3) group to methylsulfinyl (S(=O)CH3\text{S}(= \text{O})\text{CH}_3) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Carbamate Installation: Introduction of the tert-butyl carbamate via alkylation or acylation of the aminomethyl intermediate, often employing di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Challenges in Scale-Up

Industrial production is hindered by:

  • Stereochemical Control: Achieving enantiopure sulfinyl products requires chiral catalysts or resolution techniques, increasing complexity.

  • Oxidation Selectivity: Over-oxidation to sulfone byproducts necessitates precise stoichiometric control .

Research Applications and Biological Relevance

Comparative Drug Discovery Studies

The sulfinyl group’s electron-withdrawing effects may enhance binding affinity compared to thioether precursors, while the tert-butyl carbamate serves as a protective group for amine functionalities in prodrug strategies .

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